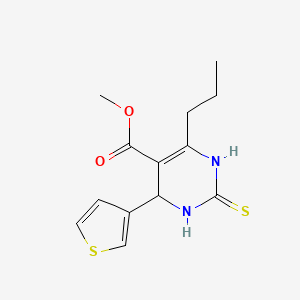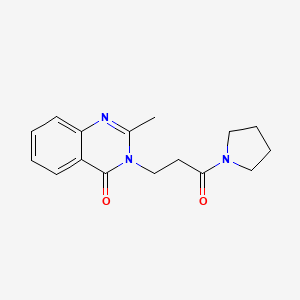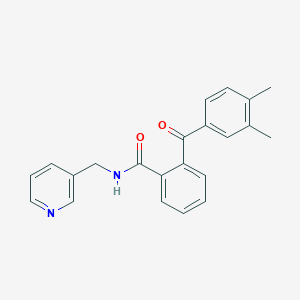![molecular formula C18H19ClF3NO B7496195 N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B7496195.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in maintaining the balance of salt and water in the lungs and other organs. Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been shown to be a potent and selective inhibitor of CFTR, making it a promising candidate for the treatment of CF.
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 binds to a specific site on the N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide protein, known as the regulatory domain, and prevents the channel from opening. This leads to a decrease in chloride secretion and an increase in sodium absorption, which disrupts the balance of salt and water in the lungs and other organs. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 is a reversible inhibitor, meaning that its effects can be reversed by removing the compound.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion, it has been shown to reduce inflammation and mucus production in the airways of CF patients. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been shown to improve lung function and reduce bacterial colonization in animal models of CF.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has several advantages as a research tool. It is a highly specific inhibitor of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, meaning that it does not affect other ion channels or transporters. It is also reversible, allowing researchers to control the duration of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibition. However, N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has some limitations. It is relatively expensive compared to other N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors, and its effects can be variable depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172. One area of focus is the development of more potent and selective N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors that can be used as therapeutics for CF. Another area of interest is the identification of novel targets for CF therapy, such as alternative chloride channels or transporters. Finally, there is ongoing research on the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and the development of new tools to study N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide function in health and disease.
合成方法
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 was first synthesized by Verkman et al. in 2003. The synthesis involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with 1-adamantylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then chlorinated with thionyl chloride to give N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 in high yield.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been widely used as a research tool to study the function of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide and its role in CF. It has been shown to inhibit N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been used to investigate the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and to identify potential therapeutic targets for CF.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3NO/c19-14-2-1-13(18(20,21)22)6-15(14)23-16(24)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIHVDZHCFHAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B7496132.png)
![8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7496133.png)
![3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
![4-ethoxy-N-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B7496151.png)
![4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B7496155.png)

![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496175.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7496179.png)
![3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7496190.png)

![2-chloro-5-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}pyridine](/img/structure/B7496202.png)
